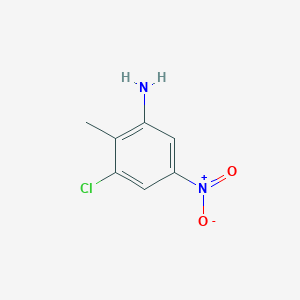
3-Chloro-2-methyl-5-nitroaniline
描述
3-Chloro-2-methyl-5-nitroaniline is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Chloro-2-methyl-5-nitroaniline is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be described by its chemical formula . The presence of the chloro group, methyl group, and nitro group contributes to its reactivity and biological interactions.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, showing potential as an antimicrobial agent. The nitro group in the compound is particularly notable for its ability to undergo bioreduction, leading to reactive intermediates that may interact with cellular components, resulting in cytotoxic effects against pathogens.
2. Anticancer Properties
The compound has also been studied for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected by this compound are still under investigation, but it is hypothesized that it may interfere with key signaling pathways involved in cell proliferation and survival.
The mechanism of action of this compound involves:
- Bioreduction : The nitro group can be reduced to form reactive intermediates that participate in redox reactions within cells.
- Enzyme Interaction : The compound may inhibit various enzymes critical for cellular metabolism and proliferation, leading to reduced viability of microbial and cancer cells .
Table 1: Summary of Biological Activity Studies
| Study Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Mechanism | Involves bioreduction and enzyme inhibition |
Case Study: Antimicrobial Efficacy
In a study conducted to evaluate the antimicrobial efficacy of this compound, the compound was tested against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. Results demonstrated a significant reduction in bacterial counts at varying concentrations, indicating its potential as a therapeutic agent in treating bacterial infections.
Case Study: Anticancer Activity
Another study focused on the anticancer effects of this compound on human cancer cell lines. The results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, alongside increased markers of apoptosis. This suggests that the compound could serve as a lead molecule for developing new anticancer drugs .
属性
IUPAC Name |
3-chloro-2-methyl-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOFFTNYSNHASZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















